
Dimethyl 2-bromo-5-(tert-butyl)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of isophthalic acid, where the hydrogen atoms on the aromatic ring are substituted with a bromine atom and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-(tert-butyl)isophthalate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl 5-(tert-butyl)isophthalate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-bromo-5-(tert-butyl)isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 2-bromo-5-(tert-butyl)benzyl alcohol.
Oxidation: Dimethyl 2-bromo-5-(tert-butyl)isophthalic acid.
Applications De Recherche Scientifique
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of dimethyl 2-bromo-5-(tert-butyl)isophthalate depends on the specific application and reaction it is involved in. Generally, the bromine atom and ester groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the tert-butyl group.
Dimethyl 2-bromo-5-methylisophthalate: Similar structure but has a methyl group instead of a tert-butyl group.
Dimethyl 2-bromo-5-ethylisophthalate: Similar structure but has an ethyl group instead of a tert-butyl group.
Uniqueness
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties .
Propriétés
Formule moléculaire |
C14H17BrO4 |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
dimethyl 2-bromo-5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3 |
Clé InChI |
KFZNGPIZXBHRJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
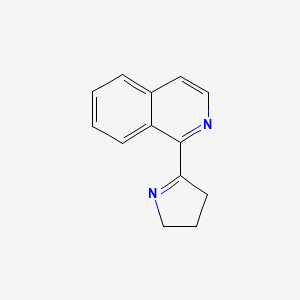
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
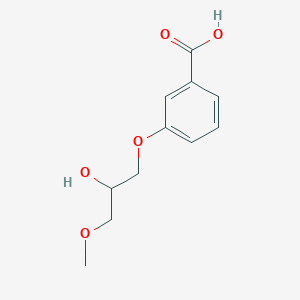
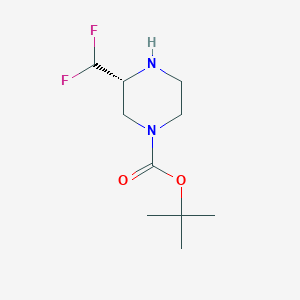
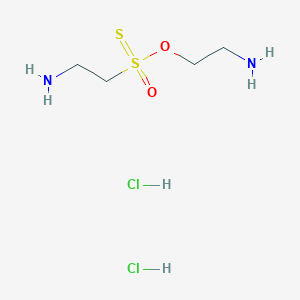
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
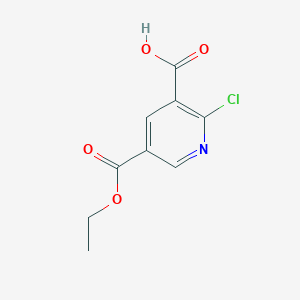
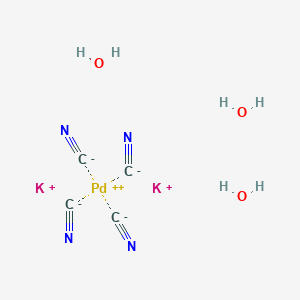



![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)

